molecular formula C14H19NO4 B13129841 Tert-butyl 2-(2-acetamidophenoxy)acetate

Tert-butyl 2-(2-acetamidophenoxy)acetate

Cat. No.: B13129841
M. Wt: 265.30 g/mol
InChI Key: JOTZPSPBEYFYTN-UHFFFAOYSA-N
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Description

Tert-butyl 2-(2-acetamidophenoxy)acetate is an ester derivative featuring a tert-butyl ester group, an acetamido-substituted phenoxy moiety, and an acetate backbone. For instance, ethyl 2-(2-acetamidophenoxy)acetate is synthesized via nucleophilic substitution between N-(2-hydroxyphenyl)acetamide and ethyl 2-chloroacetate in acetone with potassium carbonate as a base . The tert-butyl variant likely replaces ethyl 2-chloroacetate with tert-butyl 2-chloroacetate, leveraging the steric bulk of the tert-butyl group to influence reaction kinetics and product stability.

This compound serves as a key intermediate in medicinal chemistry, particularly for synthesizing heterocyclic derivatives like 1,3,4-oxadiazoles, which are pharmacologically relevant . Its structural features—such as the electron-withdrawing acetamido group and the bulky tert-butyl ester—enhance stability against hydrolysis compared to smaller alkyl esters, making it advantageous for controlled synthetic applications.

Properties

Molecular Formula

C14H19NO4

Molecular Weight

265.30 g/mol

IUPAC Name

tert-butyl 2-(2-acetamidophenoxy)acetate

InChI

InChI=1S/C14H19NO4/c1-10(16)15-11-7-5-6-8-12(11)18-9-13(17)19-14(2,3)4/h5-8H,9H2,1-4H3,(H,15,16)

InChI Key

JOTZPSPBEYFYTN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC=C1OCC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl2-(2-acetamidophenoxy)acetate typically involves the esterification of 2-(2-acetamidophenoxy)acetic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene to achieve high yields.

Industrial Production Methods

On an industrial scale, the production of tert-butyl2-(2-acetamidophenoxy)acetate can be carried out using continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts, such as sulfonic acid resins, can enhance the reaction rate and selectivity, making the process more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl2-(2-acetamidophenoxy)acetate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-(2-acetamidophenoxy)acetic acid and tert-butyl alcohol.

    Substitution: The acetamido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Oxidation: The phenoxy group can be oxidized to form quinone derivatives under strong oxidizing conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Major Products Formed

    Hydrolysis: 2-(2-acetamidophenoxy)acetic acid and tert-butyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Quinone derivatives of the phenoxy group.

Scientific Research Applications

Tert-butyl2-(2-acetamidophenoxy)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving ester bonds.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl2-(2-acetamidophenoxy)acetate involves its interaction with various molecular targets. The ester bond can be hydrolyzed by esterases, releasing the active acetamidophenoxy moiety. This moiety can then interact with specific enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Analysis

Compound Name Key Functional Groups Molecular Formula Molecular Weight (g/mol) Notable Features
Tert-butyl 2-(2-acetamidophenoxy)acetate Tert-butyl ester, acetamido, phenoxy Not explicitly provided (inferred: ~C₁₅H₁₉NO₄) ~277.3 (estimated) High steric hindrance, enhanced stability
Ethyl 2-(2-acetamidophenoxy)acetate Ethyl ester, acetamido, phenoxy C₁₂H₁₅NO₄ 237.25 Lower steric hindrance, prone to hydrolysis
Tert-butyl 2-(4-bromophenyl)acetate Tert-butyl ester, bromophenyl C₁₂H₁₅BrO₂ 271.15 Bromine enhances electronic diversity
Tert-butyl 2-(3-formylphenoxy)acetate Tert-butyl ester, formylphenoxy C₁₃H₁₆O₄ (inferred) ~260.27 (estimated) Aldehyde group enables further derivatization

Key Observations:

  • Steric Effects: The tert-butyl group in the target compound reduces reactivity toward nucleophilic attack (e.g., hydrolysis) compared to ethyl esters .
  • Electronic Effects: Substituents like bromine (in tert-butyl 2-(4-bromophenyl)acetate) or formyl (in tert-butyl 2-(3-formylphenoxy)acetate) modify electronic properties, influencing applications in cross-coupling reactions or as electrophilic intermediates .

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